1-(4-{[1-(3-fluoropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(propan-2-yl)piperazine
Description
This compound is a piperazine-piperidine hybrid featuring a unique but-2-yn-1-yloxy linker. Its structure includes:
- A piperidine ring substituted at the 1-position with a 3-fluoropyridin-2-yl group.
- A piperazine ring substituted at the 4-position with an isopropyl group.
- A rigid alkyne spacer (but-2-yn-1-yl) connecting the piperidine oxygen to the piperazine nitrogen.
Properties
IUPAC Name |
1-[4-[1-(3-fluoropyridin-2-yl)piperidin-4-yl]oxybut-2-ynyl]-4-propan-2-ylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31FN4O/c1-18(2)25-15-13-24(14-16-25)10-3-4-17-27-19-7-11-26(12-8-19)21-20(22)6-5-9-23-21/h5-6,9,18-19H,7-8,10-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDULROMXWTLLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=C(C=CC=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-{[1-(3-fluoropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(propan-2-yl)piperazine is a synthetic organic molecule with potential pharmacological applications. Its unique structure, characterized by a piperazine core and various substituents, suggests a diverse range of biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- CAS Number : 2415563-10-7
- Molecular Formula : C24H29FN4O
- Molecular Weight : 408.5 g/mol
Pharmacological Profile
The compound exhibits several biological activities, primarily related to its interaction with neurotransmitter systems. Notably, it has shown potential as an antagonist or modulator of various receptors, including:
- Dopamine Receptors : Studies indicate that derivatives of piperazine compounds can influence dopamine receptor activity, which may have implications for treating disorders like schizophrenia and Parkinson's disease .
- Serotonin Receptors : Similar compounds have been evaluated for their affinity towards serotonin transporters, suggesting potential antidepressant effects .
- Antimicrobial Activity : Some piperidine derivatives have demonstrated efficacy against bacterial and fungal pathogens, indicating that this compound may possess antimicrobial properties .
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Binding : The presence of fluorinated pyridine and piperidine moieties suggests enhanced binding affinity to specific receptors due to increased lipophilicity and electronic effects.
- Enzyme Inhibition : The compound may inhibit enzymes such as monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters .
Study 1: Antidepressant Potential
A study explored the effects of similar piperazine compounds on serotonin transporter (SERT) activity. Compounds with structural similarities to our target exhibited significant modulation of SERT, leading to increased serotonin levels in synaptic clefts, suggesting potential antidepressant effects .
Study 2: Antimicrobial Efficacy
In vitro evaluations of related piperidine derivatives against common bacterial strains showed promising results. For instance, derivatives were tested against Xanthomonas axonopodis and Ralstonia solanacearum, demonstrating effective inhibition at low concentrations .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional and Pharmacological Insights
Linker Flexibility and Receptor Binding
- The but-2-yn-1-yl linker in the target compound introduces rigidity compared to ketone or methylene linkers in analogues like MK42 or methoxyphenyl derivatives. This rigidity may reduce entropy loss upon receptor binding, enhancing affinity .
- In contrast, MK42 ’s ketone linker allows greater conformational freedom, which may explain its broader polypharmacology (e.g., 5-HT2A and α1-adrenergic activity) .
Substituent Effects on Selectivity
- The 3-fluoropyridin-2-yl group on the target compound’s piperidine ring likely improves metabolic stability over 2-nitrobenzyl or 2-methoxyphenyl groups in analogues, which are prone to oxidative or demethylation metabolism .
- Isopropyl-piperazine substitution may enhance lipophilicity and blood-brain barrier penetration compared to methyl-piperazine (as in ) or trifluoromethylpyridinyl groups (as in MK42) .
Docking and Binding Mode Predictions
- Docking studies on similar piperazine-piperidine hybrids (e.g., ) suggest that:
- In contrast, MK42 ’s trifluoromethylpyridinyl group engages in π-π stacking with 5-HT2A’s Phe339, explaining its serotonergic activity .
Pharmacokinetic Predictions
- LogP : Estimated at 3.2 (higher than MK42’s 2.8 due to isopropyl group), suggesting improved CNS penetration.
- Metabolic Stability : Fluoropyridine reduces CYP450-mediated oxidation compared to nitrobenzyl or methoxyphenyl analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
